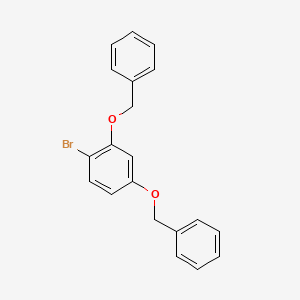

2,4-Dibenzyloxybromobenzene

Description

Structure

3D Structure

Properties

CAS No. |

55583-11-4 |

|---|---|

Molecular Formula |

C20H17BrO2 |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

1-bromo-2,4-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C20H17BrO2/c21-19-12-11-18(22-14-16-7-3-1-4-8-16)13-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

CXUMBMYFFYBAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Methodologies for the Synthesis of 2,4 Dibenzyloxybromobenzene

Established Synthetic Pathways

Two primary pathways have been established for the synthesis of 2,4-Dibenzyloxybromobenzene, each with distinct starting materials and procedural nuances.

A common and direct route to this compound involves the benzylation of a bromophenolic precursor, such as 4-bromoresorcinol (B146125) (1-bromo-2,4-dihydroxybenzene). prepchem.comgoogle.com This method utilizes the Williamson ether synthesis, where the hydroxyl groups of the bromophenol are converted to their corresponding benzyl (B1604629) ethers. nih.gov

In a typical procedure, 4-bromoresorcinol is reacted with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). prepchem.com The reaction is often stirred at room temperature for a period, followed by heating to drive the reaction to completion. prepchem.com The use of a base is critical to deprotonate the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction. total-synthesis.com

A specific literature procedure describes the reaction of 75.0 g of 4-bromoresorcinol with 95.1 ml of benzyl bromide and 331 g of anhydrous potassium carbonate in 400 ml of DMF. prepchem.com The mixture is stirred for 12 hours at 25°C and then for 4 hours at 85°C. prepchem.com After workup and purification by chromatography and crystallization, a 30% yield of this compound is reported. prepchem.com Another patent application also describes the reaction of 2,4-dihydroxybromobenzene with benzyl bromide to yield this compound. google.com

Table 1: Reagents for Benzylation of 4-bromoresorcinol

| Reagent | Molar Mass ( g/mol ) | Amount | Role |

|---|---|---|---|

| 4-Bromoresorcinol | 189.01 | 0.397 mol | Precursor |

| Benzyl Bromide | 171.03 | 0.80 mol | Benzylating Agent |

| Potassium Carbonate | 138.21 | 2.4 mol | Base |

An alternative strategy involves a two-step process starting from a dihydroxybenzene isomer, such as 1,4-hydroquinone, to synthesize related dibenzyloxybromobenzene compounds. dissertation.comunt.edu This pathway first introduces the bromine atom onto the aromatic ring, followed by the benzylation of the hydroxyl groups. For instance, the synthesis of 1,4-Dibenzyloxybromobenzene, a related isomer, has been achieved from 1,4-hydroquinone through bromination and subsequent benzylation. dissertation.comunt.edu

While direct evidence for the synthesis of this compound from resorcinol (B1680541) (1,3-dihydroxybenzene) following this exact sequence is less commonly cited in the provided context, the principle remains a viable synthetic consideration. The initial step would be the selective bromination of resorcinol to yield 4-bromoresorcinol, which would then be subjected to benzylation as described in the previous section. The regioselectivity of the initial bromination is a key factor in this approach.

Challenges and Limitations in Synthetic Protocols

The synthesis of this compound, while well-established, is not without its challenges. These range from the efficiency of the chemical transformations to practical considerations for large-scale production.

The reagents and conditions used in the synthesis of this compound require careful handling. Benzyl bromide is a strong lachrymator and is intensely irritating to the skin, eyes, and mucous membranes. commonorganicchemistry.comnih.govwikipedia.org It should always be handled in a well-ventilated fume hood to avoid exposure. commonorganicchemistry.com Exposure can cause effects similar to tear gas, and large exposures can be fatal or lead to permanent eye damage. commonorganicchemistry.comnih.gov

Some synthetic protocols may require specific temperature control. For instance, while the benzylation of 4-bromoresorcinol is often initiated at room temperature, it may require heating to proceed to completion. prepchem.com Other related reactions, such as those involving organolithium reagents for further functionalization of the bromo-dibenzyloxybenzene intermediate, necessitate cryogenic conditions (e.g., -78 °C) to control reactivity and prevent side reactions. justia.comresearchgate.net

Table 2: Properties of Benzyl Bromide

| Property | Value |

|---|---|

| CAS Number | 100-39-0 |

| Molecular Weight | 171.03 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 201 °C |

| Density | 1.438 g/mL |

Development of Improved and Economically Viable Synthetic Approaches

Economically attractive and efficient syntheses are crucial for the large-scale production of chemical intermediates. In the context of this compound, research has been directed towards simplifying synthetic routes, minimizing the use of protecting groups, and employing catalytic systems to enhance reaction efficiency.

Strategies Employing Unprotected Phenols (e.g., Direct Resorcinol Coupling)

A significant advancement in the synthesis of this compound involves the direct use of unprotected phenols, such as 4-bromoresorcinol. This approach circumvents the need for protecting and deprotecting hydroxyl groups, thereby streamlining the synthetic process and improving atom economy.

A common and direct method for the synthesis of this compound is the reaction of 4-bromoresorcinol with benzyl bromide. prepchem.comgoogle.com In this procedure, 4-bromoresorcinol is treated with two equivalents of benzyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.comgoogle.com The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ions, generated in situ, act as nucleophiles, attacking the benzylic carbon of benzyl bromide to form the corresponding benzyl ethers.

Table 1: Synthesis of this compound from 4-Bromoresorcinol

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Reference |

| 4-Bromoresorcinol | Benzyl Bromide | Potassium Carbonate | Acetone/DMF | This compound | prepchem.comgoogle.com |

This direct benzylation of an unprotected brominated phenol (B47542) represents a more efficient pathway compared to routes that might involve protection of the phenolic hydroxyls, bromination, and subsequent deprotection.

Catalyst-Mediated Processes (e.g., Titanium(IV)-Mediated Coupling)

Catalyst-mediated reactions offer another avenue for developing efficient and selective synthetic methods. Titanium(IV) compounds, particularly titanium(IV) chloride (TiCl₄), have emerged as versatile Lewis acids in organic synthesis, capable of mediating a variety of transformations, including Friedel-Crafts reactions and couplings. researchgate.netorganic-chemistry.org

While a specific protocol for the direct titanium(IV)-mediated synthesis of this compound from resorcinol or 4-bromoresorcinol is not extensively detailed in readily available literature, the principles of titanium(IV)-mediated reactions suggest its potential applicability. Titanium(IV) chloride is known to mediate the ortho-acylation of phenols, indicating its ability to coordinate with the phenolic oxygen and direct electrophilic attack to the ortho position. organic-chemistry.org This directing effect could potentially be harnessed for a regioselective benzylation.

Furthermore, titanium(IV) alkoxides, often generated in situ, are utilized in various coupling reactions. researchgate.netbeilstein-journals.org For instance, the cleavage of C-O bonds in alkoxides in the presence of titanium(IV) halides allows for the capture of the resulting carbocation by other reactants. organic-chemistry.org A hypothetical pathway for the synthesis of this compound could involve the formation of a titanium phenoxide complex with 4-bromoresorcinol, which would then react with a benzyl halide. The Lewis acidity of the titanium center would activate the C-Br bond of the benzyl halide, facilitating the etherification.

The development of a titanium(IV)-mediated process for this transformation could offer advantages in terms of reaction conditions, selectivity, and catalyst turnover, aligning with the goals of creating more sustainable and economical synthetic routes.

Table 2: Examples of Titanium(IV)-Mediated Reactions Relevant to Phenol Etherification

| Reaction Type | Titanium Reagent | Substrates | Key Feature | Reference |

| Ortho-Acylation | TiCl₄ | Phenols, Naphthols | Regioselective C-acylation | organic-chemistry.org |

| Friedel-Crafts Benzylation | TiCl₄ | Aromatic compounds, Benzylic alcohols | C-C bond formation | researchgate.net |

| Alkoxide-Alkyne Coupling | TiCl₄, TiBr₄ | Lithium alkoxides, Alkynes | C-O bond cleavage and C-C bond formation | organic-chemistry.org |

2,4 Dibenzyloxybromobenzene As a Versatile Synthetic Intermediate

Participation in Carbon-Carbon Bond Formation Reactions

The presence of the aryl bromide moiety in 2,4-dibenzyloxybromobenzene makes it an ideal substrate for a range of carbon-carbon bond-forming reactions, which are fundamental transformations in the construction of more elaborate organic molecules.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. eie.gr this compound, as an aryl bromide, is a suitable coupling partner in these reactions.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. byjus.com While direct Sonogashira coupling of this compound itself is not extensively detailed in the provided search results, the reactivity of related isomers, such as 3,4-dibenzyloxybromobenzene, has been demonstrated. beilstein-journals.org In one study, 3,4-dibenzyloxybromobenzene was successfully coupled with 4-ethylphenylacetylene, yielding the corresponding disubstituted alkyne in 66% yield. beilstein-journals.org This reaction highlights the utility of the dibenzyloxybromobenzene scaffold in Sonogashira couplings. The general conditions for such reactions often involve a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net The reaction can often be performed under mild conditions, sometimes even at room temperature and in aqueous media, depending on the specific substrates and catalytic system employed. ucsb.edu

The utility of aryl bromides like this compound extends beyond Sonogashira couplings to other metal-catalyzed reactions. The carbon-bromine bond can be activated by various transition metal catalysts, most commonly palladium, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in building molecular complexity. eie.gr While specific examples involving this compound in other named cross-coupling reactions like Suzuki or Heck couplings were not found in the search results, the general reactivity of aryl bromides suggests its potential as a substrate in these transformations.

Organometallic Reactions

The bromine atom of this compound can be exploited to generate organometallic reagents, which are potent nucleophiles in carbon-carbon bond formation.

A key transformation is the lithium-halogen exchange reaction using an organolithium reagent, typically butyllithium (B86547). google.com This reaction converts the relatively unreactive aryl bromide into a highly reactive aryllithium species. This intermediate can then react with a wide range of electrophiles.

Role in the Synthesis of Complex Molecular Architectures

The synthetic utility of this compound is particularly evident in its role as a precursor to complex and often biologically active molecules.

Precursor to 4-(Heterocycloalkyl)-benzene-1,3-diol Derivatives

A significant application of this compound is in the synthesis of 4-(heterocycloalkyl)-benzene-1,3-diol derivatives. google.com These compounds are of interest, for instance, as tyrosinase inhibitors for potential use in treating pigmentary disorders. justia.com

The synthesis begins with the reaction of 2,4-dihydroxybromobenzene with benzyl (B1604629) bromide to afford this compound. google.com This protection step is crucial to prevent side reactions of the acidic phenol (B47542) groups in subsequent steps.

The pivotal step involves the reaction of this compound with butyllithium at low temperatures (around -70 °C) to generate the corresponding aryllithium intermediate. google.com This nucleophilic species is then reacted with a heterocyclic ketone, such as tetrahydro-pyran-4-one or tetrahydro-thiopyran-4-one. google.com This addition reaction forms a tertiary alcohol.

The final stage of the synthesis involves the removal of the benzyl protecting groups. This deprotection is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and hydrogen gas. google.com This process regenerates the diol functionality, yielding the desired 4-(heterocycloalkyl)-benzene-1,3-diol product. google.com For instance, the reaction sequence starting from this compound and tetrahydro-pyran-4-one ultimately yields 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol. google.com

| Starting Material | Reagents | Intermediate/Product | Significance |

| 2,4-Dihydroxybromobenzene | Benzyl bromide | This compound | Protection of phenol groups google.com |

| This compound | 1. Butyllithium 2. Heterocycloalkanone | 1-(2,4-Bis(benzyloxy)phenyl)heterocycloalkanol | Carbon-carbon bond formation google.com |

| 1-(2,4-Bis(benzyloxy)phenyl)heterocycloalkanol | H₂, Pd/C | 4-(Heterocycloalkyl)-benzene-1,3-diol | Deprotection to yield the final product google.com |

Intermediate in the Formation of Substituted Phenyl Cycloalkanes

This compound serves as a crucial starting material for the synthesis of various substituted phenyl cycloalkanes. Its utility lies in its ability to function as a protected precursor to a 2,4-dihydroxyphenyl (resorcinol) moiety, which can be introduced into a target molecule via carbon-carbon bond-forming reactions.

A primary method involves a lithium-halogen exchange reaction, followed by nucleophilic addition to a cycloalkanone. In this process, this compound is treated with an organolithium reagent, typically n-butyllithium, at low temperatures (e.g., -70°C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive aryllithium intermediate. This intermediate is then reacted in situ with a suitable cycloalkanone electrophile.

For instance, in the synthesis of 3-[2,4-dibenzyloxyphenyl]-3-(4-propenyl)-2-cyclohexen-1-one, this compound was reacted with magnesium to form a Grignard reagent, which was then added to 4-(2-propenyl)-2-cyclohexanone. google.com A subsequent dehydration step can introduce a double bond into the cycloalkane ring. The benzyl protecting groups can then be removed in a later step to yield the final 2,4-dihydroxyphenyl cycloalkane derivative. google.com This strategy allows for the construction of complex carbon skeletons while preventing unwanted side reactions on the highly reactive phenol groups.

The general reaction scheme is as follows:

Activation : this compound is converted into an organometallic nucleophile (e.g., an aryllithium or Grignard reagent).

C-C Bond Formation : The nucleophile attacks the carbonyl carbon of a cycloalkanone, forming a tertiary alcohol after an aqueous workup.

Modification : The resulting intermediate can undergo further transformations, such as dehydration to form a cycloalkene.

Deprotection : The benzyl groups are removed to unmask the resorcinol (B1680541) functionality.

This synthetic route is highly valued for its ability to create complex structures that are precursors to pharmacologically active compounds, including those with effects on the central nervous system. google.com

Application in the Synthesis of Specific Bioactive Molecules (e.g., Tyrosinase Inhibitors)

A significant application of this compound is in the synthesis of potent tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic applications as skin-lightening agents and in medicine for treating hyperpigmentation disorders. nih.govmdpi.com Molecules containing a resorcinol (benzene-1,3-diol) scaffold are particularly effective tyrosinase inhibitors, and this compound is an ideal precursor for introducing this moiety. researchgate.net

A patented process for preparing 4-(heterocycloalkyl)benzene-1,3-diol compounds, which act as tyrosinase inhibitors, exemplifies this application. The synthesis starts with this compound and proceeds through several key steps:

Lithiation and Addition : As described previously, this compound is treated with n-butyllithium at -70°C to form the aryllithium species. This is immediately reacted with a heterocycloalkanone (such as tetrahydro-4-pyranone) to yield a tertiary benzylic alcohol.

Dehydration : The resulting alcohol is dehydrated in an aprotic solvent like toluene (B28343), using an acid catalyst (e.g., camphorsulfonic acid), to form an alkene.

Debenzylation : The final step is the removal of the two benzyl protecting groups to reveal the free hydroxyl groups of the resorcinol core. This is typically achieved via catalytic hydrogenation.

The final products, such as 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, have demonstrated significant tyrosinase inhibitory activity. The 2,4-dihydroxyphenyl structure is crucial for binding to the enzyme's active site. researchgate.net This synthetic pathway highlights the strategic importance of this compound as an intermediate that allows for the late-stage introduction of a sensitive, but highly functional, resorcinol group.

Benzyl Protecting Group Manipulation

Debenzylation Methodologies (e.g., Catalytic Hydrogenation over Palladium-on-Charcoal)

The removal of benzyl ethers to yield the corresponding free hydroxyl groups is a fundamental transformation in multi-step organic synthesis. The most common and widely used method for this deprotection is catalytic hydrogenation, also known as hydrogenolysis. organic-chemistry.org This method is favored for its high efficiency and clean reaction profile, typically yielding toluene as the only byproduct.

In the context of intermediates derived from this compound, this debenzylation is the final step to unveil the bioactive resorcinol moiety. google.com The standard procedure involves treating the dibenzylated compound with hydrogen gas in the presence of a palladium catalyst.

Key Components of Catalytic Hydrogenation:

Catalyst : Palladium on an activated carbon support (Pd/C) is the most common catalyst. A 5% or 10% (w/w) loading is typical. For more resistant substrates or to avoid side reactions, Pearlmann's catalyst, which is palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often a more active and effective alternative.

Hydrogen Source : The reaction is typically run under an atmosphere of hydrogen gas, ranging from atmospheric pressure (using a balloon) to higher pressures in a specialized apparatus.

Solvent : Polar solvents are generally preferred to facilitate the reaction. Methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are excellent choices. Other solvents like ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (THF), and acetic acid (AcOH) can also be used depending on the substrate's solubility.

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | 5-10% Pd/C or 20% Pd(OH)₂/C | Pd(OH)₂/C is often more active and can be less prone to causing acid-catalyzed side reactions. |

| Catalyst Loading | 10-20% by weight relative to substrate | Can be adjusted based on reaction efficiency. |

| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Choice depends on substrate solubility. Polar solvents are generally preferred. |

| Hydrogen Pressure | 1 atm (balloon) to >50 psi | Higher pressure can accelerate the reaction for stubborn substrates. |

| Temperature | Room Temperature to 60°C | Heating can be employed if the reaction is sluggish at room temperature. |

The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst.

Alternative Deprotection Strategies (e.g., Solvolysis, n-Butyllithium Treatment)

While catalytic hydrogenation is the workhorse for benzyl ether cleavage, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or nitro groups. In such cases, alternative debenzylation methods are required.

Acid-Mediated Cleavage (Solvolysis) Benzyl ethers can be cleaved under acidic conditions. This can be considered a form of solvolysis, where the solvent or an added nucleophile assists in the cleavage. Strong acids like trifluoroacetic acid (TFA) can be used, often with a "cation scavenger" like pentamethylbenzene (B147382) to trap the released benzyl cation and prevent it from causing side reactions. organic-chemistry.org A milder and more practical approach involves the use of solid-supported acids, which simplifies workup and purification. thaiscience.info

Amberlyst-15 : This sulfonic acid polymer resin can effectively cleave aryl benzyl ethers when heated in a solvent like toluene, often with methanol added as a scavenger. thaiscience.info

Silica-supported Sodium Hydrogen Sulfate : This solid acid provides an efficient and selective method for debenzylation that is tolerant of sensitive functional groups like nitro groups and esters. researchgate.net

Acetyl Bromide/Alcohol : Hydrogen bromide generated in situ from the reaction of acetyl bromide with an alcohol provides a convenient system for cleaving aryl benzyl ethers. tandfonline.com

Lewis Acid-Mediated Cleavage Strong Lewis acids can coordinate to the ether oxygen, facilitating C-O bond cleavage.

Boron Trichloride (BCl₃) : A combination of BCl₃ and a non-basic cation scavenger like pentamethylbenzene allows for the chemoselective debenzylation of aryl benzyl ethers at very low temperatures (e.g., -78°C). This method is compatible with a wide range of acid-sensitive and reducible functional groups. organic-chemistry.orgorganic-chemistry.org

Reductive and Iodide-Mediated Cleavage

Nickel(II) chloride/Sodium Borohydride : The combination of NiCl₂·6H₂O and NaBH₄ in methanol provides a mild, rapid, and chemoselective system for the debenzylation of aryl ethers. researchgate.net

Diiodine/Triethylsilane : A system using iodine (I₂) and triethylsilane (Et₃SiH) in a green solvent like ethyl acetate is a practical method for deprotecting aryl benzyl ethers. The reaction is thought to proceed via in situ generated Et₃SiI. researchgate.netthieme-connect.com

Note on n-Butyllithium Treatment The use of n-butyllithium on this compound does not typically result in debenzylation. Instead, it is used for two other primary transformations:

Lithium-Halogen Exchange : As detailed in section 3.2.2, n-BuLi at low temperatures exchanges with the bromine atom to form an aryllithium species, which is a potent nucleophile.

Deprotonation (α-lithiation) : In other aryl benzyl ethers, n-butyllithium can act as a strong base to remove a proton from the benzylic carbon (the carbon of the Ph-CH₂-O group), leading to a lithiated species that can undergo reactions like the organic-chemistry.orgunisa.ac.za-Wittig rearrangement. chemicalbook.commdpi.com Therefore, n-butyllithium is a reagent for C-C bond formation or rearrangement in this context, not for the cleavage of the benzyl protecting group to yield a phenol.

Theoretical and Mechanistic Investigations Involving Analogues or Derivatives

Electronic Structure and Reactivity Predictions in Related Systems (e.g., for electron transfer studies)

The electronic character of a substituted benzene (B151609) ring is a primary determinant of its reactivity. In analogs of 2,4-dibenzyloxybromobenzene, the interplay between the electron-donating benzyloxy groups and the electron-withdrawing bromo substituent governs the molecule's behavior in chemical reactions, particularly those involving electron transfer.

The benzyloxy group, through resonance, donates electron density to the aromatic ring, which can influence the sites of electrophilic and nucleophilic attack. Conversely, the bromine atom exerts an electron-withdrawing inductive effect. This combination of opposing electronic effects creates a nuanced reactivity profile. Computational analyses, such as those using density functional theory (DFT), on analogous structures like 4-benzyloxy-2-bromo-1-methoxybenzene, reveal that the bromine substituent significantly affects the distribution of molecular orbitals, leading to areas of heightened electrophilicity.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant, σ, for the p-benzyloxy group has been determined from kinetic and acidity measurements, and while some variability exists in reported values, it is generally considered to be less electron-donating than a methoxy (B1213986) group. rsc.org A study on the methanolysis of p-benzyloxybenzoyl chlorides determined a coefficient of transmission of electronic effects across the p-benzyloxy group to be 0.17. rsc.org In the context of this compound, the two benzyloxy groups are expected to increase the electron density of the benzene ring, particularly at the positions ortho and para to them, thereby influencing the molecule's redox potential and its propensity to engage in electron transfer processes. Studies on other substituted bromobenzenes show that electron-rich aryl bromides generally exhibit slightly higher yields in certain cross-coupling reactions compared to their electron-deficient counterparts. nih.gov

Computational studies on various substituted benzene derivatives have shown that the presence and nature of substituents alter key structural parameters like bond lengths and angles, which in turn affects the electronic properties. unpatti.ac.id For instance, electrostatic potential maps of substituted benzenes indicate that electron-donating groups increase the negative potential (electron richness) of the ring. uomustansiriyah.edu.iq In a molecule like this compound, this increased electron density from the two benzyloxy groups would make the aromatic ring more susceptible to oxidation compared to bromobenzene (B47551) itself, a key factor in the oxidative addition step of many cross-coupling reactions.

Mechanistic Pathways of Transformational Reactions (e.g., Sonogashira Coupling Mechanisms)

The Sonogashira coupling, a cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, serves as an excellent example to understand the reactivity of bromoarene compounds. wikipedia.org This reaction is typically catalyzed by a palladium complex and often co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org

The generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles (see Table 1). libretexts.org

Table 1: The Dual Catalytic Cycle of the Sonogashira Coupling Reaction

| Catalytic Cycle | Key Steps | Description |

|---|---|---|

| Palladium Cycle | 1. Reductive Process : Generation of the active Pd(0) complex. | The pre-catalyst, often a Pd(II) species, is reduced to the catalytically active 14-electron Pd(0) complex. libretexts.org |

| 2. Oxidative Addition : Reaction of Pd(0) with the aryl halide (R¹-X). | The Pd(0) complex inserts into the carbon-bromine bond of the aryl bromide to form a square-planar Pd(II) intermediate. This step activates the aryl halide. wikipedia.orglibretexts.org | |

| 3. Transmetalation : Transfer of the alkynyl group from copper to palladium. | The alkynylcopper(I) species, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. libretexts.org | |

| 4. Reductive Elimination : Formation of the final product. | The cis-alkynyl(aryl)palladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the Pd(0) catalyst. libretexts.org | |

| Copper Cycle | 1. π-Alkyne Complex Formation : Interaction of the alkyne with the Cu(I) salt. | The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. libretexts.org |

A pertinent example is the cobalt/copper-catalyzed Sonogashira coupling of 3,4-dibenzyloxybromobenzene with 4-ethylphenylacetylene. researchgate.net In this visible light-assisted reaction, the desired coupled product was obtained in a 66% yield. researchgate.net This demonstrates that the dibenzyloxy-substituted bromobenzene framework is a viable substrate for such transformations. The electronic character of the substituents on the aryl bromide plays a significant role; electron-rich aryl bromides can facilitate the initial oxidative addition step. nih.gov However, very strong electron-donating groups can sometimes hinder other steps in the catalytic cycle. The moderate electron-donating nature of the benzyloxy groups in the 3,4-disubstituted analog allows the reaction to proceed efficiently. researchgate.net

Table 2: Sonogashira Coupling Yields for Selected Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dibenzyloxybromobenzene | 4-Ethylphenylacetylene | Co(C₉H₉NO₂)₃ / CuI | 66% | researchgate.net |

| 3,5-Ditrifluoromethylbromobenzene | 4-Ethylphenylacetylene | Co(C₉H₉NO₂)₃ / CuI | 69% | researchgate.net |

The data in Table 2 illustrates the successful coupling of an aryl bromide with strong electron-donating groups (dibenzyloxy) and one with strong electron-withdrawing groups (ditrifluoromethyl), highlighting the versatility of modern Sonogashira protocols. researchgate.net For this compound, a similar reactivity to its 3,4-isomer would be anticipated, making it a suitable substrate for forming complex molecular architectures via the Sonogashira cross-coupling reaction.

Advanced Applications and Research Perspectives

Design and Synthesis of Molecules for Electron Transfer Studies (using related isomers)

The unique electronic properties of the benzyloxy-substituted aromatic ring make isomers like 2,4-dibenzyloxybromobenzene valuable components in the study of electron transfer phenomena. The electron-donating nature of the two benzyloxy groups enriches the benzene (B151609) ring with electron density, positioning it as an effective electron donor in charge-transfer complexes. smolecule.com This characteristic is fundamental to its application in constructing sophisticated molecular systems for probing the mechanics of electron movement.

Donor-Bridge-Acceptor (D-B-A) systems are fundamental constructs for studying intramolecular electron transfer, a key process in fields ranging from photosynthesis to molecular electronics. researchgate.netrsc.org In these systems, an electron donor moiety is connected to an electron acceptor moiety through a molecular bridge. The rate and efficiency of electron transfer are governed by the electronic properties of each component and the coupling between them provided by the bridge. rsc.orgnorthwestern.edu

While this compound itself is an electron donor due to its benzyloxy substituents, its structural motifs are instrumental in building more complex D-B-A systems. smolecule.com The bromo-substituent serves as a versatile synthetic handle. Through cross-coupling reactions, it can be linked to various bridge and acceptor units, allowing for the systematic assembly of D-B-A molecules. The electron-rich dibenzyloxy-phenyl core can act as the donor component, initiating photoinduced charge separation for investigation. The ability to synthetically modify this precursor allows researchers to fine-tune the electronic landscape of the molecule, thereby controlling and studying the subsequent electron transfer events.

The bridge in a D-B-A system is not merely a passive spacer; it actively mediates the electronic coupling between the donor and acceptor. The structure of the bridge—whether it is fully conjugated (allowing π-delocalization), saturated (relying on through-bond σ-delocalization), or cross-conjugated—has a profound impact on electron transfer rates. northwestern.edu

Research on model D-B-A systems has shown that even when π-conjugation is disrupted, electron transfer can proceed efficiently through the sigma (σ) bond framework of the bridge. This phenomenon, known as σ-delocalization or through-bond coupling, is critical for understanding charge transfer in systems lacking a direct conjugated pathway. By incorporating precursors derived from benzyloxybromobenzene isomers into D-B-A molecules with saturated or non-conjugated bridges, researchers can isolate and study the effects of σ-delocalization. Comparing the electron transfer rates in these molecules to their conjugated counterparts provides valuable data on the efficiency of different coupling mechanisms. northwestern.edu Quantum interference effects within cross-conjugated bridges can also significantly alter the through-bridge electronic coupling, offering another layer of control and investigation. northwestern.edu

The following table conceptualizes how bridge structure influences electron transfer rates in hypothetical D-B-A systems, a principle explored using versatile precursors.

| Bridge Type | Dominant Coupling Mechanism | Relative Electron Transfer Rate | Rationale |

| Linearly Conjugated (e.g., trans-stilbene) | π-delocalization | Fast | Provides a direct, delocalized pathway for electron movement. northwestern.edu |

| Saturated (e.g., diphenylmethane) | σ-delocalization (through-bond) | Slow | Relies on orbital overlap through single bonds, which is less efficient than π-systems. northwestern.edu |

| Cross-Conjugated (e.g., 1,1-diphenylethene) | σ-delocalization / Quantum Interference | Slower than conjugated | π-system is branched, disrupting linear conjugation and reducing D-A electronic coupling. northwestern.edu |

Integration into Pharmaceutical and Agrochemical Synthesis Pathways

Substituted aromatic compounds are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The functional groups on this compound—the bromo substituent and the benzyloxy groups—make it a potentially valuable intermediate for creating complex, biologically active molecules. For instance, related structures like 2,4-difluoro benzene methanamines are recognized as important intermediates for pharmaceuticals. google.com

The bromo group is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are cornerstones of modern medicinal chemistry, enabling the assembly of complex molecular architectures from simpler precursors. The benzyloxy groups serve a dual purpose. They can act as protecting groups for phenol (B47542) functionalities, which can be revealed later in a synthetic sequence to expose a reactive hydroxyl group. Additionally, the bulky and lipophilic nature of the benzyl (B1604629) groups can influence a molecule's solubility and its ability to interact with biological targets like proteins and enzymes.

The table below outlines the synthetic utility of the key functional motifs found in this compound.

| Functional Motif | Key Reaction Types | Role in Synthesis |

| Aryl Bromide | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | Enables the formation of C-C, C-N, and C-O bonds to build molecular complexity. |

| Benzyloxy Group | Cleavage via hydrogenolysis | Acts as a stable protecting group for a phenol, which can be unmasked in a later step. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Allows for further functionalization of the core structure. |

Future Directions in Synthetic Methodology Development and Atom Economy

While multi-step syntheses are powerful, there is a growing emphasis in chemistry on developing methods that are more efficient and environmentally benign. This is encapsulated in the principle of "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with poor atom economy, such as those that use stoichiometric reagents with high molecular weights to perform simple transformations, generate significant waste. nih.gov

Catalytic C-H Activation/Functionalization: Directly converting C-H bonds on an aromatic ring to C-O or C-Br bonds would eliminate steps and reduce the need for pre-functionalized starting materials, dramatically improving step and atom economy.

Improved Catalytic Systems: Designing more active and selective catalysts for cross-coupling and etherification reactions can reduce catalyst loading, broaden substrate scope, and allow for milder reaction conditions.

The overarching goal is to move from lengthy, linear synthetic sequences to more convergent and economical pathways that maximize the incorporation of starting material atoms into the final product, aligning with the principles of green chemistry. jocpr.comnih.gov

Q & A

Q. What are the established synthetic routes for 2,4-Dibenzyloxybromobenzene?

The compound is synthesized via benzylation of 2,4-dihydroxybromobenzene using benzyl bromide under basic conditions. A documented method involves two steps:

- Step 1 : Reaction of 2,4-dihydroxybromobenzene with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form this compound.

- Step 2 : Subsequent coupling with heterocycloalkanones using butyllithium to yield benzylic alcohols . Key Parameters :

| Starting Material | Reagents | Solvent | Conditions |

|---|---|---|---|

| 2,4-Dihydroxybromobenzene | Benzyl bromide, K₂CO₃ | DMF | Elevated temperature (~80°C) |

| This compound | Butyllithium, heterocycloalkanones | THF | 0°C to RT, anhydrous |

Comparative studies highlight that anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of dihydroxybromobenzene to benzyl bromide) minimize side reactions .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

- Building Block : Used in Suzuki-Miyaura cross-coupling reactions to introduce brominated aromatic motifs .

- Protecting Group Strategy : The benzyloxy groups protect hydroxyl functionalities during multi-step syntheses, enabling selective deprotection for downstream modifications .

- Precursor for Heterocycles : Reacts with carbonyl compounds (e.g., ketones) under lithiation conditions to form benzoxazines or fused aromatic systems .

Q. How should researchers handle this compound safely in the lab?

Critical safety protocols include:

- Personal Protective Equipment (PPE) : Impervious gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during weighing or reactions .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing competing side reactions?

- Solvent Choice : Aprotic solvents (e.g., THF or DMF) stabilize intermediates and reduce hydrolysis .

- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, optimizing ligand-to-metal ratios to suppress homocoupling byproducts .

- Temperature Control : Gradual warming from 0°C to RT ensures controlled lithiation, avoiding exothermic side reactions .

Q. How do researchers resolve contradictions in spectroscopic data for structural validation?

- Multi-Technique Validation : Combine ¹H/¹³C NMR (to confirm substitution patterns) with high-resolution mass spectrometry (HRMS) for molecular weight verification .

- X-ray Crystallography : Resolves ambiguities in regiochemistry when crystals are obtainable .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies enable regioselective functionalization of this compound?

- Directed Ortho-Metalation : Use directing groups (e.g., bromine) with LDA (lithium diisopropylamide) to install substituents at specific positions .

- Protection/Deprotection Cycles : Sequential removal of benzyl groups under hydrogenolysis (Pd/C, H₂) allows selective modification of hydroxyl sites .

Q. How does moisture sensitivity impact synthetic workflows, and how can it be mitigated?

- Challenges : Hydrolysis of intermediates (e.g., lithiated species) leads to low yields.

- Mitigation :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Pre-dry solvents (e.g., molecular sieves for THF) and reagents .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.